
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a bromophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde and aniline in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require a strong base, such as sodium hydride (NaH), and a suitable solvent, like dimethylformamide (DMF).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the specific oxidizing agent and conditions.
Reduction: Reduced products may include dehalogenated compounds or alcohols.
Substitution: Substituted products will vary based on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Antimicrobial Properties
Research has shown that Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for key strains are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it induces apoptosis in cancer cell lines such as HeLa and MCF7. The IC50 values for cell proliferation inhibition are as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12.5 |
MCF7 | 15.0 |
A549 | 10.0 |
The mechanism of action involves the inhibition of topoisomerases and induction of DNA damage, leading to cell cycle arrest.
Study on Antimicrobial Efficacy
A recent investigation focused on the antimicrobial effects of this compound against multi-drug resistant strains. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial in chronic infections.
Study on Anticancer Properties
In another significant study conducted at a leading cancer research institute, the anticancer potential was assessed through both in vitro and in vivo models. Treatment with this compound resulted in substantial tumor reduction in xenograft models without notable toxicity to normal tissues.
Applications in Medicinal Chemistry
Due to its promising biological activities, this compound serves as a scaffold for developing new drugs targeting bacterial infections and cancer therapies. Its structural modifications may lead to derivatives with enhanced efficacy and specificity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the ester group may participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-chlorophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-fluorophenyl)-2-phenyl-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and interactions. This makes it distinct from its analogs with different halogen or alkyl substitutions, potentially leading to different biological activities and applications.
Biological Activity
Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate (EBPPC) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
EBPPC is characterized by the presence of a pyrrole ring substituted with a bromophenyl and a phenyl group. The molecular formula is with a CAS number of 65473-91-8. The synthesis typically involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde and aniline in the presence of a base, such as sodium ethoxide, under reflux conditions in ethanol .
The biological activity of EBPPC is primarily attributed to its structural features that allow it to interact with various biological targets. The bromophenyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the ester group may participate in hydrogen bonding . These interactions can modulate the activity of target proteins, leading to various biological effects, including antimicrobial and anticancer activities .
Antimicrobial Activity
Recent studies have demonstrated that EBPPC exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.12 - 12.5 µg/mL |
Escherichia coli | 3.12 - 12.5 µg/mL |
Mycobacterium tuberculosis | MIC of 5 µM against H37Ra strain |
These results indicate that EBPPC may serve as a lead compound for developing new antibacterial agents .
Anticancer Activity
In addition to its antimicrobial properties, EBPPC has shown potential anticancer activity. Studies have indicated that derivatives of pyrrole compounds can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives demonstrated selectivity against human cancer cells with significantly higher potency compared to standard chemotherapeutics like Combretastatin-A4 .
Case Studies
- Antibacterial Study : A recent investigation into EBPPC's antibacterial properties revealed that it could inhibit the growth of resistant strains of bacteria, including both replicating and non-replicating forms of Mycobacterium tuberculosis. The study highlighted EBPPC's potential as part of a new class of antituberculosis drugs targeting ClpP1P2 peptidase .
- Anticancer Evaluation : Another study focused on pyrrole derivatives similar to EBPPC reported enhanced antiproliferative activity against various human cancer cell lines. The introduction of specific substituents on the pyrrole ring was found to significantly increase potency, suggesting that structural modifications could optimize therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via Paal-Knorr cyclization, combining β-dicarbonyl compounds (e.g., ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate) with primary amines (e.g., L-phenylalanine). Key steps include:
- C-Alkylation : Reacting 2-bromo-1-(4-bromophenyl)ethanone with ethyl 3-oxobutanoate to form the β-diketone intermediate.
- Cyclization : Refluxing the intermediate with SOCl₂ in dry ethanol for 2–3 hours, monitored by TLC for completion.
- Purification : Washing with Na₂CO₃ and water, followed by solvent evaporation. Yields reach 93% under micro-synthesis conditions with optimized reagent stoichiometry and temperature .
Q. How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer: Structural confirmation involves:
- Spectroscopy : IR (carbonyl stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (substituent integration and coupling patterns), and MS (molecular ion peaks).
- Elemental Analysis : Confirms purity (>95% C, H, N content).
- Chromatography : TLC with Rf values matching authentic samples .
Q. What analytical methods assess its stability under physiological conditions?
Methodological Answer: Stability is evaluated using RP-HPLC (C18 column, methanol:water mobile phase, UV detection at 254 nm). For example:
- Rat Brain Synaptosomes : Incubate the compound at 37°C, monitor for metabolite formation. No new peaks after 24 hours indicate resistance to enzymatic degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SHELX programs) resolves conformational uncertainties:
- Refinement : SHELXL refines positional and thermal displacement parameters, addressing disorder in aromatic rings.
- Hydrogen Bonding : Graph set analysis (R₂²(8) motifs) identifies intermolecular interactions influencing crystal packing .
Q. How to address discrepancies in spectroscopic data versus computational predictions?
Methodological Answer: Perform DFT calculations (B3LYP/6-31G** basis set) to model IR/NMR spectra. Adjust for solvent effects (PCM model) and compare:
- Example : Experimental carbonyl shifts may deviate by ±10 cm⁻¹ due to crystal packing forces. Use scaling factors for alignment .
Q. What strategies optimize RP-HPLC methods for analogs?
Methodological Answer: Optimize parameters via Design of Experiments (DoE) :
- Mobile Phase : Test methanol vs. acetonitrile (80:20 to 90:10 v/v).
- pH : Adjust between 2.5–5.5 (acetic acid or phosphate buffer) to enhance peak symmetry.
- Column Temperature : 25–40°C to reduce retention time variability .
Q. How to evaluate in vitro safety and antioxidant activity?
Methodological Answer: Follow a tiered approach:
- Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ > 100 µM indicates low toxicity).
- Hemolysis : Incubate with erythrocytes; <5% hemolysis at 500 µM is acceptable.
- Antioxidant Assays : DPPH (EC₅₀ ~ 50 µM) and ABTS (TEAC values > 1.5) quantify radical scavenging. Compound 4d shows optimal safety and activity .
Q. What are the challenges in synthesizing hydrazone derivatives of this compound?
Methodological Answer: Key challenges include:
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-2-23-19(22)16-12-17(13-8-10-15(20)11-9-13)21-18(16)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQFMOLPXRFZKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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